2-(3,4-Dichlorophenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one
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Overview
Description
2-(3,4-Dichlorophenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one is a chemical compound that belongs to the class of pyridazinones This compound is characterized by the presence of a dichlorophenyl group and a methyl group attached to a dihydropyridazinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one typically involves the reaction of 3,4-dichlorophenylhydrazine with an appropriate ketone or aldehyde under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyridazinone ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dichlorophenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dichlorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can result in various substituted derivatives.
Scientific Research Applications
2-(3,4-Dichlorophenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,4-Dichlorophenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorophenyl isocyanate: A related compound used as a chemical intermediate and in organic synthesis.
4-((3,4-Dichlorophenyl)amino)-2-methylquinolin-6-ol: A compound with similar structural features, investigated for its dual inhibition of EGFR and HDAC.
Uniqueness
2-(3,4-Dichlorophenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one is unique due to its specific combination of a dichlorophenyl group and a dihydropyridazinone ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C11H10Cl2N2O |
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Molecular Weight |
257.11 g/mol |
IUPAC Name |
2-(3,4-dichlorophenyl)-6-methyl-4,5-dihydropyridazin-3-one |
InChI |
InChI=1S/C11H10Cl2N2O/c1-7-2-5-11(16)15(14-7)8-3-4-9(12)10(13)6-8/h3-4,6H,2,5H2,1H3 |
InChI Key |
XTPCOHWQKUOVIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)CC1)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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